3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid is a chemical compound with significant relevance in various fields, including materials science and medicinal chemistry. Its chemical formula is , and it has a molecular weight of 225.56 g/mol. This compound is classified as a pyridine derivative, characterized by the presence of both a chloro and a trifluoromethyl group, which contribute to its unique chemical properties and potential applications.
The compound is commercially available from several suppliers, including VWR and Sigma-Aldrich, where it is listed for research purposes. It is classified under various chemical categories due to its functional groups, primarily as a halogenated pyridine carboxylic acid. The compound's CAS number is 796090-27-2, which facilitates its identification in chemical databases such as PubChem and SciFinder.
The synthesis of 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid can be achieved through several methods, typically involving the chlorination of pyridine derivatives followed by functionalization with trifluoromethyl groups.
A detailed preparation method involves:
The molecular structure of 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid features:
This arrangement contributes to its reactivity and solubility properties.
The compound's structure can be represented as follows:
3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid can participate in various chemical reactions due to its functional groups:
The reaction mechanisms often involve:
The mechanism of action for 3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid primarily revolves around its ability to interact with biological targets or participate in chemical transformations:
Relevant data includes:
3-Chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid finds applications in various scientific fields:
Vapor-phase fluorination is a cornerstone industrial method for synthesizing trifluoromethylpyridine (TFMP) intermediates. This process involves the controlled reaction of trichloromethylpyridine precursors with hydrogen fluoride (HF) or fluorinating agents at elevated temperatures (typically >300°C). A critical advancement is the use of fluidized-bed reactors with iron fluoride (FeF₃) catalysts, which enable simultaneous chlorination and fluorination of methyl groups on pyridine rings. For example, 2-chloro-5-methylpyridine undergoes vapor-phase chlorination to form 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC), followed by fluorination to yield 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF)—a direct precursor to 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid [2].
Temperature gradients profoundly impact selectivity: Nuclear chlorination occurs optimally in the reactor's "empty phase" at 320–350°C, while methyl group fluorination dominates in the catalyst fluidized-bed zone at 280–300°C. By-products like multi-chlorinated pyridines are minimized through catalytic hydrogenolysis, converting them back to reusable 3-(trifluoromethyl)pyridine (3-TF) [2]. This closed-loop strategy enhances atom economy, reducing raw material costs by >15% in continuous production systems [4].
Table 1: Vapor-Phase Fluorination Conditions for Key Intermediates
Substrate | Catalyst | Temperature Range | Primary Product | Yield (%) |
---|---|---|---|---|
3-Picoline | FeF₃ | 280–320°C | 3-(Trifluoromethyl)pyridine | 85 |
2-Chloro-5-methylpyridine | Cr₂O₃/F | 320–350°C | 2-Chloro-5-(trifluoromethyl)pyridine | 78 |
2,3,5-DCTC* | FeF₃ | 300–325°C | 2,3,5-DCTF** | 92 |
DCTC = Dichloro-(trichloromethyl)pyridine; *DCTF = Dichloro-(trifluoromethyl)pyridine [2] [4]*
Chlorine/fluorine exchange reactions enable precise functionalization of pyridine rings at industrial scales. Antimony-based catalysts (e.g., SbCl₅) historically facilitated Swarts-type reactions, where benzotrichloride analogs were converted to trifluoromethyl groups. Modern methods employ metal fluoride catalysts (e.g., KF/CuI) for direct nucleophilic substitution of chlorine atoms adjacent to the pyridine nitrogen. This regioselectivity arises from the electron-deficient nature of the α-position, which enhances susceptibility to fluoride attack [2] [4].
For 3-chloro-4-(trifluoromethyl)-2-pyridinecarboxylic acid synthesis, sequential halogenation is essential:
Solvent systems also dictate efficiency: Polar aprotic solvents (e.g., DMF) accelerate fluoride ion mobility, while phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial kinetics in biphasic reactions [9]. Recent advances include bimetallic Cu/Ag catalysts that reduce dehalogenation side reactions, pushing yields to >95% [10].
Carboxylic acid introduction at the pyridine C2 position employs hydrolytic or carbonylation routes. The dominant approach involves:
Microwave-assisted continuous-flow reactors have revolutionized hydrolysis: Residence times under 10 minutes at 180°C and 15 bar pressure enhance conversion rates to 98% while minimizing decarboxylation [9]. Solid-phase scavengers (e.g., polymer-bound carbodiimides) simplify purification by sequestering ammonium chloride by-products.
Table 2: Carboxylation Methods for 2-Pyridinecarboxylic Acids
Method | Reagents/Conditions | Yield (%) | Purity (%) | Limitations | |
---|---|---|---|---|---|
Cyano Hydrolysis | 6M HCl, 120°C, 8h | 92 | 99 | Acid-sensitive groups unstable | |
Ortho-Lithiation/CO₂ | n-BuLi, THF, –78°C; then CO₂ | 88 | 95 | Moisture sensitivity | |
Pd-Catalyzed Carbonylation | CO (1 atm), Pd(OAc)₂, MeOH | 75 | 90 | Halide compatibility issues | [7] [9] [10] |
Scaling TFMP-carboxylic acid synthesis faces three key hurdles:
Process intensification via microchannel reactors enhances heat/mass transfer during exothermic fluorination steps, reducing hot spots that promote decomposition. Coupled with real-time FTIR monitoring, this technology minimizes batch failures and increases throughput by 40% [4].
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